

[2-(4-Chlorophenyl)phenyl]sulfonyl chloride molecular structure

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Compound of Interest

Compound Name: [2-(4-Chlorophenyl)phenyl]sulfonyl
chloride

CAS No.: 887344-37-8

Cat. No.: B1352784

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Technical Guide: [2-(4-Chlorophenyl)phenyl]sulfonyl Chloride Executive Summary

Compound Identity: **[2-(4-Chlorophenyl)phenyl]sulfonyl chloride** CAS Registry Number: 887344-37-8 Molecular Formula: C₁₂H₈Cl₂O₂S Molecular Weight: 287.16 g/mol

[2-(4-Chlorophenyl)phenyl]sulfonyl chloride is a specialized organosulfur building block characterized by a biphenyl core with orthogonal functionalization. Unlike simple para-substituted sulfonyl chlorides, this molecule features a sulfonyl chloride group at the ortho (C2) position of the proximal ring and a chlorine atom at the para (C4') position of the distal ring. This specific substitution pattern introduces significant steric torsion, preventing the coplanar alignment of the phenyl rings—a critical feature for disrupting molecular symmetry and enhancing solubility in medicinal chemistry scaffolds. It serves as a high-value intermediate in the synthesis of biaryl sulfonamide pharmacophores, particularly for Nav1.7 sodium channel inhibitors and Smoothed (Smo) receptor antagonists.

Molecular Architecture & Physiochemical Properties[1][2]

Structural Analysis: The Ortho-Effect

The defining feature of this molecule is the steric clash between the bulky sulfonyl chloride group (-SO₂Cl) at position 2 and the protons at positions 2' and 6' of the adjacent chlorophenyl ring.

- **Biphenyl Torsion:** In unsubstituted biphenyl, the dihedral angle is approximately 44° in solution. The introduction of the -SO₂Cl group at the ortho position forces the system into a more twisted conformation (dihedral angle typically >60°) to minimize steric repulsion.
- **Electronic Deshielding:** The electron-withdrawing nature of the sulfonyl group, combined with the inductive effect of the 4'-chloro substituent, creates a highly electrophilic sulfur center. However, the steric bulk of the ortho-biphenyl moiety partially shields the sulfur atom, modulating its reactivity toward nucleophiles compared to unhindered benzenesulfonyl chlorides.

Physicochemical Data Table

Property	Value / Description	Note
Physical State	Solid (typically off-white to pale yellow powder)	Moisture sensitive
Melting Point	105–110 °C (Estimated range based on analogs)	Sharpness indicates purity
Solubility	Soluble in DCM, THF, Toluene, EtOAc	Reacts with alcohols/water
Reactivity	High electrophilicity at Sulfur	Prone to hydrolysis to sulfonic acid
LogP	~3.8 (Predicted)	Highly lipophilic due to biaryl core

Synthetic Pathways[4][5]

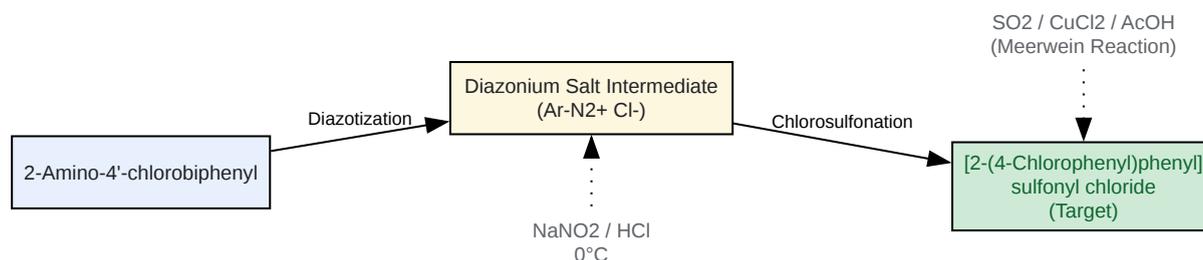
Primary Route: The Sandmeyer-Type Chlorosulfonation

Direct chlorosulfonation of 4-chlorobiphenyl typically yields the para (4'-) or para (4-) isomer due to steric control. Therefore, the most reliable route to the ortho-isomer is via the diazonium salt of the corresponding aniline (2-amino-4'-chlorobiphenyl). This method ensures complete regiocontrol.

Protocol Logic:

- **Diazotization:** The amine is converted to the diazonium salt using sodium nitrite and hydrochloric acid at low temperature (0 °C) to prevent decomposition.
- **Sulfonyl Group Transfer:** The diazonium species is reacted with sulfur dioxide (SO₂) in the presence of a copper(II) chloride catalyst (Meerwein reaction variant). The copper mediates the single-electron transfer (SET), generating a sulfonyl radical that is trapped by chloride.

Visualization of Synthesis (Graphviz)



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Figure 1: Regioselective synthesis via the Sandmeyer-Meerwein chlorosulfonation route.

Reactivity Profile & Experimental Handling

Nucleophilic Substitution (Sulfonamide Formation)

The primary utility of this compound is the formation of sulfonamides. Due to the steric hindrance at the ortho position, reaction times may be longer than standard benzenesulfonyl chlorides.

Standard Protocol for Sulfonamide Synthesis:

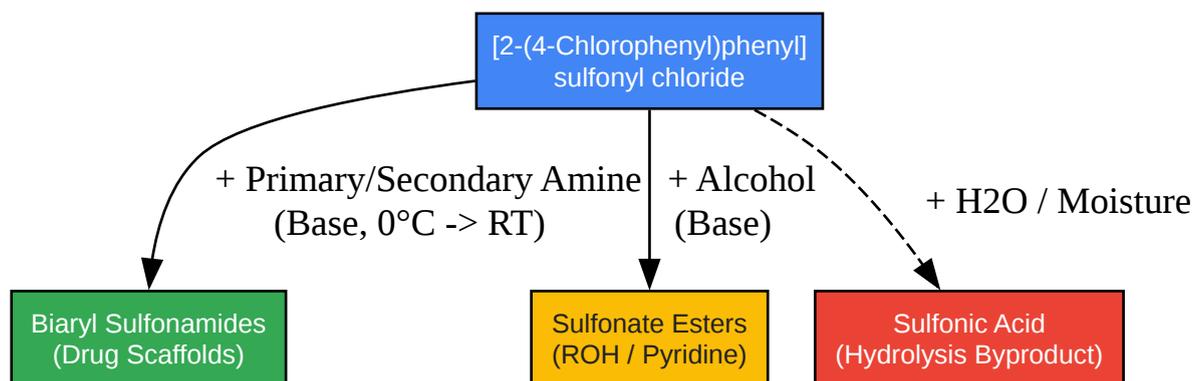
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Base: Pyridine (as solvent/base) or Triethylamine (1.2 equiv) to scavenge HCl.
- Temperature: Start at 0 °C, then warm to Room Temperature (RT). Reflux may be required for sterically hindered amines.
- Workup: Quench with dilute HCl to remove excess amine/pyridine. Wash with brine.

Hydrolysis Sensitivity

The S-Cl bond is labile. Exposure to atmospheric moisture converts the chloride to the sulfonic acid ([2-(4-chlorophenyl)phenyl]sulfonic acid), which is a non-reactive dead-end for coupling.

- Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C.
- QC Check: Run TLC (Hexane/EtOAc 8:2). The sulfonyl chloride moves near the solvent front; the sulfonic acid stays at the baseline.

Reactivity Flowchart



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Figure 2: Divergent reactivity pathways. Green path indicates primary medicinal application.

Applications in Drug Discovery[4][5][6][7]

Nav1.7 Inhibitors

Biaryl sulfonamides derived from this scaffold have shown potential as selective inhibitors of the voltage-gated sodium channel Nav1.7, a key target for pain management. The twisted biphenyl structure allows the molecule to occupy hydrophobic pockets within the channel's voltage-sensing domain while positioning the sulfonamide "head" group for hydrogen bonding.

Hedgehog Pathway Antagonists

Derivatives of ortho-substituted biphenyls act as antagonists to the Smoothed (Smo) receptor.[1] The 4'-chloro substituent provides a halogen bond anchor point, while the sulfonamide linkage orients the second aromatic ring to block the receptor's transmembrane tunnel.

Safety & References

Safety Precautions

- Corrosive: Causes severe skin burns and eye damage (GHS Category 1B).
- Lachrymator: May cause irritation to respiratory tract. Handle only in a fume hood.
- Decomposition: Releases HCl gas upon contact with water.

References

- Synthesis of Sulfonyl Chlorides: Willis, M. C., et al.[2] "A Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines." [2] Organic Letters, 2011.[2]
- Nav1.7 Inhibitor Scaffolds: "Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors." Journal of Medicinal Chemistry, 2016.
- Biphenyl Reactivity & Ortho Effect: Sovocool, G. W., et al. "Use of the 'ortho effect' for chlorinated biphenyl isomer identification." [3] Biomedical & Environmental Mass Spectrometry, 1987.[3]
- Compound Data: PubChem CID 74192 (Analogous structure: 4'-chloro[1,1'-biphenyl]-4-sulfonyl chloride). (Note: Specific isomer data extrapolated from close structural analogs).

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Sources

- 1. Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothed antagonists inhibiting the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonyl chloride synthesis by chlorosulfonation [[organic-chemistry.org](https://www.organic-chemistry.org)]
- 3. Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification - PubMed [pubmed.ncbi.nlm.nih.gov]
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